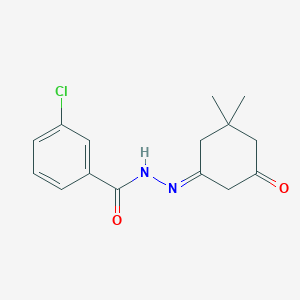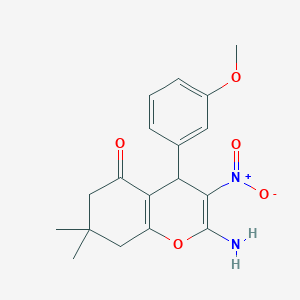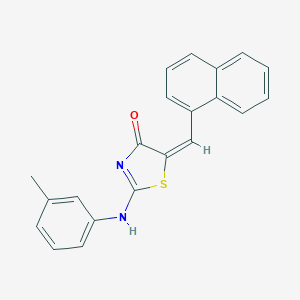
3-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide is an organic compound with the molecular formula C15H17ClN2O2 It is a derivative of benzohydrazide and features a cyclohexylidene ring substituted with a chlorine atom and a dimethyl group
Preparation Methods
The synthesis of 3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 3,3-dimethyl-5-oxocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction process may yield alcohols or amines as major products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium cyanide.
Scientific Research Applications
3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide can be compared with other similar compounds, such as:
3-chlorobenzohydrazide: This compound lacks the cyclohexylidene ring and dimethyl group, making it less complex in structure.
3,3-dimethyl-5-oxocyclohexanone: This compound lacks the benzohydrazide moiety, resulting in different chemical properties and reactivity.
N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide: This compound lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
The unique combination of functional groups in 3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Properties
CAS No. |
5316-59-6 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
3-chloro-N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2)8-12(7-13(19)9-15)17-18-14(20)10-4-3-5-11(16)6-10/h3-6H,7-9H2,1-2H3,(H,18,20)/b17-12+ |
InChI Key |
LXEOSJQIAMIMDH-SFQUDFHCSA-N |
SMILES |
CC1(CC(=NNC(=O)C2=CC(=CC=C2)Cl)CC(=O)C1)C |
Isomeric SMILES |
CC1(C/C(=N/NC(=O)C2=CC(=CC=C2)Cl)/CC(=O)C1)C |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC(=CC=C2)Cl)CC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE](/img/structure/B388340.png)
![3-Benzyl-2-(benzylimino)-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B388341.png)
![(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388342.png)
![(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388343.png)
![2-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B388344.png)


![N-[3,4-diphenyl-1,3-thiazol-2(3H)-yliden]-N-(2-pyridyl)amine](/img/structure/B388349.png)
![2-Amino-4-(4-chlorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B388351.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B388352.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B388354.png)
![4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline](/img/structure/B388357.png)
![2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B388360.png)
![5-benzyl-3-[(2-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B388361.png)
